molecular formula C9H8F2OS B8659167 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE

1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE

Cat. No.: B8659167
M. Wt: 202.22 g/mol
InChI Key: MHRJHWZUJHESEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE typically involves the reaction of 2,4-difluorothiophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated propanone. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like ether or THF.

    Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance binding affinity and specificity, while the thioether linkage may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)propan-2-one: Lacks the thioether linkage, which may result in different reactivity and biological activity.

    1-(2,4-Dichlorophenylthio)propan-2-one: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

    1-(2,4-Difluorophenylthio)ethanone: Shorter carbon chain, which may affect its physical and chemical properties.

Uniqueness

1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is unique due to the combination of the difluorophenyl group and the thioether linkage, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H8F2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3

InChI Key

MHRJHWZUJHESEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=C(C=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,4-difluorothiophenol (4.95 g) and chloroacetone (2.8 ml) in DMF (30 ml) was added potassium carbonate (9.67 g) at 0° C. The mixture was stirred for 3 hours, poured into water, and extracted with ethyl acetate. The extract was washed with 10% aqueous citric acid, water, and brine, dried over MgSO4, and concentrated to give 1-(2,4-difluorophenylthio)propan-2-one (6.80 g). This compound was dissolved in toluene and heated at reflux for 30 hours with polyphosphoric acid (24 g). The solvent was evaporated, and the mixture was heated at 150° C. for 1 hour, carefully neutralized with aqueous potassium carbonate with ice-cooling, and extracted with ethyl acetate. The extract was washed with water and brine, dried over MgSO4, and concentrated. The residue was chromatographed on silica gel using hexane as an eluent to give the titled compound as colorless crystals (2.00 g).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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